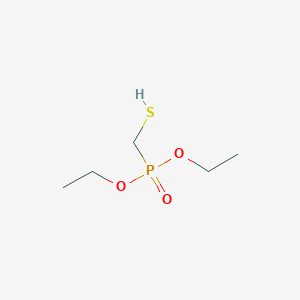

Diethyl sulfhydrylmethylphosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13O3PS |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

diethoxyphosphorylmethanethiol |

InChI |

InChI=1S/C5H13O3PS/c1-3-7-9(6,5-10)8-4-2/h10H,3-5H2,1-2H3 |

InChI Key |

LLICBHIXBXGUPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CS)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Sulfhydrylmethylphosphonate

Established Chemical Synthesis Pathways

The traditional synthesis of diethyl sulfhydrylmethylphosphonate has been achieved through a multi-step convergent approach. This pathway involves the initial preparation of a key intermediate, which is then subjected to a phosphorylation reaction, followed by a final deprotection step to yield the target compound.

Phosphorylation Strategies for Carbonyl Derivatives

A key step in the synthesis of this compound involves the formation of the C-P bond, which is commonly achieved through the Michaelis-Arbuzov reaction. wikipedia.orggoogle.com This reaction is a well-established method for the synthesis of phosphonates from the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of this compound synthesis, a precursor containing a suitable leaving group, such as a halide, is reacted with triethyl phosphite.

A notable example involves the use of bromomethyl acetyl sulfide (B99878) as the electrophilic partner in the Arbuzov reaction. nih.gov The reaction between bromomethyl acetyl sulfide and triethyl phosphite leads to the formation of (diethylphosphono)methyl acetyl sulfide. This phosphorylation strategy effectively installs the diethyl phosphonate (B1237965) moiety onto the methyl group that will ultimately bear the sulfhydryl functionality. The reaction proceeds via a phosphonium (B103445) salt intermediate which then undergoes dealkylation to furnish the phosphonate product. wikipedia.org

Thiolation Reactions and Precursor Manipulation

The introduction of the sulfur atom is a critical aspect of the synthesis. In an established route, this is accomplished by starting with a precursor that already contains the sulfur atom, which is then elaborated to include the phosphonate group. nih.gov Thiolacetic acid serves as a convenient and commercially available starting material for this purpose. nih.gov

The synthesis commences with the hydroxymethylation of thiolacetic acid using paraformaldehyde to produce hydroxymethyl acetyl sulfide. nih.gov This intermediate is then converted to a more reactive species suitable for the subsequent phosphorylation step. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a bromide. The reaction of hydroxymethyl acetyl sulfide with a brominating agent, for instance, phosphorus tribromide, yields bromomethyl acetyl sulfide. nih.govnih.gov This manipulation of the precursor provides the necessary electrophile for the subsequent C-P bond formation.

Multistep Convergent Syntheses

A well-documented convergent synthesis begins with the preparation of bromomethyl acetyl sulfide from thiolacetic acid and paraformaldehyde, followed by bromination. nih.govnih.gov Separately, triethyl phosphite is the source of the diethyl phosphonate group. These two key intermediates are then brought together in the Michaelis-Arbuzov reaction to form (diethylphosphono)methyl acetyl sulfide. nih.gov

The final step in this sequence is the deacetylation of the protected thiol. nih.gov This is typically achieved by treating (diethylphosphono)methyl acetyl sulfide with a base, such as sodium ethoxide in ethanol, to remove the acetyl protecting group and liberate the free sulfhydryl group, yielding the desired this compound. nih.gov It has been noted that the final product, this compound, can be unstable and prone to oxidation and degradation. nih.gov Therefore, it is often advantageous to store the compound in its acetylated form and deprotect it just prior to use. nih.gov

Table 1: Established Synthesis of this compound

| Step | Reactants | Product | Conditions | Yield |

| 1. Hydroxymethylation | Thiolacetic acid, Paraformaldehyde | Hydroxymethyl acetyl sulfide | Heat at 100°C | 86% |

| 2. Bromination | Hydroxymethyl acetyl sulfide, Phosphorus tribromide | Bromomethyl acetyl sulfide | 0-5°C, then room temperature | 84% |

| 3. Arbuzov Reaction | Bromomethyl acetyl sulfide, Triethyl phosphite | (Diethylphosphono)methyl acetyl sulfide | Heat | Not specified |

| 4. Deacetylation | (Diethylphosphono)methyl acetyl sulfide, Sodium ethoxide | This compound | Ethanol | Not specified |

Data sourced from Farrington et al. (1989) and Soellner et al. (2002). nih.govnih.gov

Development of Novel and Sustainable Synthetic Routes

In line with the growing importance of environmentally friendly chemical processes, efforts are being made to develop more sustainable and efficient methods for the synthesis of organophosphorus compounds, including this compound. These approaches focus on reducing waste, avoiding hazardous reagents, and improving reaction efficiency through the use of catalysts.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve several strategies. One area of focus is the use of safer solvents and reaction conditions. For example, exploring water as a solvent for the Arbuzov reaction, where applicable, could significantly reduce the environmental impact compared to traditional organic solvents.

Another green chemistry principle is the use of renewable feedstocks. While the established synthesis starts from petroleum-derived materials, future research could explore bio-based sources for the key building blocks. Furthermore, atom economy is a key metric in green chemistry. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a primary goal. This could involve exploring alternative reaction pathways that avoid the use of protecting groups, thus reducing the number of steps and the amount of waste generated.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis offers a powerful tool for improving the sustainability and efficiency of chemical syntheses. The development of catalytic versions of key bond-forming reactions in the synthesis of this compound could lead to significant improvements. For the crucial C-P bond formation step, research into catalytic Michaelis-Arbuzov reactions is ongoing. The use of Lewis acid catalysts, for instance, has been shown to promote the reaction at room temperature, offering a milder alternative to the high temperatures often required in the traditional thermal reaction. organic-chemistry.org

Furthermore, phase-transfer catalysis could be a valuable technique, particularly for reactions involving immiscible reactants. This approach can enhance reaction rates and yields while potentially allowing for the use of more environmentally benign solvent systems. Micellar catalysis, where reactions are carried out in aqueous micellar solutions, is another emerging green chemistry technique that could be applied to the synthesis of phosphonates, potentially enabling reactions to be performed in water and at lower temperatures. The application of these advanced catalytic methods to the synthesis of this compound holds the promise of developing more selective, efficient, and environmentally responsible manufacturing processes.

Solid-Phase and Flow Chemistry Methodologies

While conventional solution-phase synthesis of this compound has been reported, modern techniques like solid-phase and flow chemistry offer significant advantages in terms of efficiency, automation, and safety. atdbio.com

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. Excess reagents and by-products are then simply washed away, simplifying the purification process. atdbio.com Although a specific solid-phase synthesis for this compound has not been extensively documented in publicly available research, the principles of SPS for other functionalized phosphonates can be applied.

A potential solid-phase strategy could involve anchoring a phosphonate precursor to a resin. For instance, a polymer-bound diethoxyphosphoryl methyl selenide (B1212193) has been used for the synthesis of diethyl trans-1-alkenephosphonates. nih.gov A similar approach could be envisioned where a resin-bound intermediate is reacted to introduce the sulfhydryl group. The use of a sulfurizing reagent, such as diethyldithiocarbonate disulfide (DDD), which is employed in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides, could be explored for the introduction of the sulfur atom. nih.gov

Flow Chemistry:

Flow chemistry, or continuous-flow synthesis, involves pumping reactants through a network of tubes or microreactors. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.net

The synthesis of various phosphonates has been successfully demonstrated using flow reactors. For example, the Michaelis-Arbuzov reaction, a key step in forming the carbon-phosphorus bond, has been intensified using continuous-flow systems, allowing for the synthesis of alkyl phosphonates at high temperatures and pressures with short reaction times. thieme-connect.com A hypothetical flow process for this compound could involve the continuous reaction of a suitable halo-methyl intermediate with a phosphorus-containing nucleophile, followed by subsequent in-line transformations to introduce the sulfhydryl group. The synthesis of hydroxymethyl phosphonates has been achieved in a microfluidic reactor, demonstrating the feasibility of handling phosphonate synthesis in a continuous manner. lew.ro

Synthetic Optimization and Process Development

Optimizing the synthetic process is crucial for obtaining high yields of a pure product. This involves a systematic approach to screening reaction conditions and developing effective purification techniques.

Reaction Condition Screening and Parameter Optimization

The optimization of a chemical synthesis involves systematically varying reaction parameters to find the conditions that provide the best outcome. For the synthesis of this compound, key parameters to consider include temperature, solvent, catalyst, and the stoichiometry of reactants.

For instance, in the synthesis of related diethyl ω-bromoalkylphosphonates, the reaction temperature was found to be a critical parameter, with 140 °C being optimal in one study. researchgate.net The choice of solvent can also significantly impact the reaction outcome, as seen in the synthesis of (S)-1, where ethyl acetate (B1210297) and α,α,α-trifluorotoluene gave the highest yields. tandfonline.com

A systematic screening of these parameters can be conducted, and the results can be tabulated to identify the optimal conditions.

Table 1: Hypothetical Reaction Condition Screening for the Synthesis of this compound

| Entry | Temperature (°C) | Solvent | Catalyst | Reactant Ratio (A:B) | Yield (%) |

| 1 | 80 | Toluene | Triethylamine | 1:1.1 | 65 |

| 2 | 100 | Toluene | Triethylamine | 1:1.1 | 75 |

| 3 | 120 | Toluene | Triethylamine | 1:1.1 | 72 |

| 4 | 100 | Acetonitrile (B52724) | Triethylamine | 1:1.1 | 82 |

| 5 | 100 | Acetonitrile | DBU | 1:1.1 | 85 |

| 6 | 100 | Acetonitrile | DBU | 1:1.2 | 88 |

This table is illustrative and does not represent actual experimental data.

Purity and Yield Enhancement Techniques

After the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. The final yield of the pure product is a critical measure of the efficiency of the synthesis.

Common purification techniques for organophosphorus compounds include:

Distillation: For liquid products like this compound, distillation under reduced pressure (vacuum distillation) is often employed to separate the product from less volatile impurities. tandfonline.com

Chromatography: Column chromatography using a stationary phase like silica (B1680970) gel or Florisil can be used to separate the target compound from impurities based on their different affinities for the stationary and mobile phases. oup.com Supercritical fluid chromatography has also been used for the cleanup of organophosphorus pesticide residues from fats. nih.gov

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities from the reaction mixture. tandfonline.com

Table 2: Comparison of Purification Methods for this compound

| Method | Purity (%) | Recovery Yield (%) |

| Vacuum Distillation | >95 | 80 |

| Silica Gel Chromatography | >98 | 70 |

| Preparative HPLC | >99 | 60 |

This table is illustrative and does not represent actual experimental data.

By carefully selecting and optimizing both the synthetic and purification steps, it is possible to develop a robust and efficient process for the production of high-purity this compound.

Mechanistic Organic Chemistry of Diethyl Sulfhydrylmethylphosphonate

Investigations into Fundamental Reaction Pathways

Elucidation of Reaction Intermediates and Transition States

The investigation into the reaction intermediates and transition states of diethyl sulfhydrylmethylphosphonate would likely focus on reactions involving the phosphorus center and the α-carbon. For instance, in reactions where the α-carbon is deprotonated to form a carbanion, spectroscopic techniques such as NMR could be employed to characterize the resulting species. The stability and structure of such an intermediate would be of significant interest.

In reactions involving substitution at the phosphorus atom, such as the conversion to phosphonochloridates, the formation of transient, highly reactive species like phosphonium (B103445) ions is anticipated. d-nb.infonih.gov The mechanism would likely proceed through a transition state where the nucleophile attacks the phosphorus center, leading to the displacement of a leaving group. Computational chemistry would be a valuable tool to model these transition states and predict their energies, providing insight into the reaction mechanism.

Kinetic and Thermodynamic Studies of Key Transformations

To date, specific kinetic and thermodynamic data for reactions involving this compound have not been published. Such studies would be crucial for a quantitative understanding of its reactivity. For example, determining the rate constants for the formation of a phosphonate-stabilized carbanion or for its subsequent reaction with an electrophile would provide valuable information about the reaction's feasibility and speed.

Kinetic studies would typically involve monitoring the concentration of reactants and products over time, often using spectroscopic methods. This would allow for the determination of the reaction order and the rate constant. Thermodynamic studies would focus on measuring the enthalpy and entropy changes associated with key transformations, which would help in understanding the driving forces behind the reactions. For comparison, studies on the degradation of diethyl phthalate (B1215562) have utilized pseudo-first-order kinetics to describe the reaction progress. d-nb.info

Reactivity Profile of the Phosphonate (B1237965) Moiety

The reactivity of the phosphonate group in this compound is expected to be analogous to that of other dialkyl phosphonates, which are versatile intermediates in organic synthesis.

Phosphonate-Stabilized Carbanion Chemistry (e.g., Horner-Wadsworth-Emmons Variants)

A cornerstone of phosphonate chemistry is the ability to form a stabilized carbanion at the α-position. The phosphonate group effectively stabilizes an adjacent negative charge through resonance and inductive effects. The deprotonation of this compound at the carbon adjacent to the phosphorus atom would generate a potent nucleophile.

This phosphonate-stabilized carbanion is a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. organicchemistrydata.org In this reaction, the carbanion reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which then eliminates to yield an alkene. organicchemistrydata.org The reactivity of these carbanions is generally higher than that of the corresponding Wittig reagents, and they often react successfully with ketones that are unreactive towards stabilized phosphoranes. concordia.ca The presence of the sulfhydryl group might influence the reactivity and stability of the carbanion and the stereochemical outcome of the HWE reaction, although specific studies on this are lacking.

Nucleophilic and Electrophilic Activation at Phosphorus

The phosphorus atom in this compound can act as both an electrophile and, after activation, be subject to nucleophilic attack. Electrophilic activation of the phosphonate can be achieved using reagents like triflic anhydride. d-nb.infonih.govresearchgate.net This activation generates a highly reactive phosphonium ion intermediate, which can then be attacked by a variety of nucleophiles. d-nb.infonih.gov This strategy allows for the modular synthesis of a range of phosphonylated derivatives. d-nb.infonih.govresearchgate.net

This approach facilitates the substitution of the ethoxy groups with other functionalities, leading to the formation of mixed phosphonates, phosphonamidates, and phosphonothioates. d-nb.infonih.gov The table below illustrates the types of nucleophiles that have been successfully employed in reactions with activated diethyl phosphonates.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | Phenol | Mixed Phosphonate | researchgate.net |

| Nitrogen | Sulfonamides, Amines | Phosphonamidate | d-nb.infonih.gov |

| Sulfur | Aryl Thiols | Phosphonothioate | nih.gov |

| Carbon | Terminal Alkynes | Phosphinate | d-nb.inforesearchgate.net |

This versatile reactivity highlights the potential of this compound as a precursor to a diverse array of organophosphorus compounds. The McKenna reaction, which utilizes bromotrimethylsilane, represents another method for the dealkylation of phosphonate esters to form the corresponding phosphonic acids. beilstein-journals.org

Rearrangement Reactions Involving the Phosphonate Group

Rearrangements involving the phosphonate moiety are known to occur under specific conditions, often catalyzed by a base. The phosphonate-phosphate rearrangement, for example, involves the isomerization of α-hydroxyphosphonates to phosphates. researchgate.net While this compound itself does not possess the requisite α-hydroxy group for this specific rearrangement, related transformations could potentially be induced.

Another relevant rearrangement is the phosphonate–phosphinate rearrangement, which can occur via metalation of an oxygen atom of an alkoxy group, followed by intramolecular migration. nih.gov For a molecule like this compound, the presence of the sulfur atom could lead to unique rearrangement pathways, possibly involving the migration of the sulfhydrylmethyl group. However, no such rearrangements have been specifically documented for this compound. The stereochemical course of such rearrangements is often a key area of investigation, with some rearrangements proceeding with retention of configuration at the migrating carbon, while others can lead to racemization. nih.gov

Chemical Transformations of the Sulfhydryl Functional Group

The sulfhydryl group is the primary center of reactivity for many of the chemical transformations of this compound.

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it a potent nucleophile. Thiols are generally more nucleophilic than their alcohol counterparts due to the higher polarizability of sulfur. The thiol can be deprotonated by a base to form a thiolate anion, which is an even stronger nucleophile.

This nucleophilicity allows this compound to participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in an SN2 fashion to form thioethers. It can also undergo nucleophilic addition to electrophilic carbon centers, such as those in carbonyl compounds (aldehydes and ketones) and α,β-unsaturated systems (Michael addition). libretexts.orgyoutube.com The reaction with carbonyls typically forms a hemithioacetal, which can be unstable, while the addition to α,β-unsaturated compounds yields a stable thioether. researchgate.net

Table 1: Representative Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Type | General Conditions |

| SN2 Alkylation | Alkyl Halide (R-X) | Thioether | Base (e.g., NaH, K2CO3), Polar Aprotic Solvent |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | Base catalyst (e.g., Et3N) |

| Addition to Aldehyde | Aldehyde (RCHO) | Hemithioacetal | Acid or Base catalyst |

The sulfhydryl group is redox-active and can be oxidized to various higher oxidation states of sulfur. The mildest oxidation leads to the formation of a disulfide. This reaction is a common and defining feature of thiol chemistry and can be effected by a range of mild oxidizing agents, including iodine (I2), air in the presence of a catalyst, or even other disulfides through a thiol-disulfide exchange reaction. rsc.org

Stronger oxidizing agents can further oxidize the thiol group. Hydrogen peroxide (H2O2) or peroxy acids can oxidize the thiol first to a sulfenic acid (RSOH), then to a sulfinic acid (RSO2H), and finally to a sulfonic acid (RSO3H). scispace.com The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Table 2: Redox Reactions of the Thiol Group in this compound

| Product | Sulfur Oxidation State | Typical Oxidizing Agent(s) |

| Diethyl (disulfanediylbis(methylene))bis(phosphonate) (Disulfide) | -1 | I2, O2 (air), DMSO |

| Diethyl (sulfenomethyl)phosphonate (Sulfenic acid) | 0 | H2O2 (controlled) |

| Diethyl (sulfinomethyl)phosphonate (Sulfinic acid) | +2 | H2O2, KMnO4 (controlled) |

| Diethyl (sulfomethyl)phosphonate (Sulfonic acid) | +4 | H2O2 (excess), HNO3 |

As mentioned, the formation of thioethers and disulfides represents two of the most fundamental transformations of the sulfhydryl group.

Thioethers: The synthesis of thioethers from this compound is typically achieved via the Williamson ether synthesis-type reaction, where the corresponding thiolate attacks an alkyl halide or other suitable electrophile. nih.gov This reaction is highly efficient and provides a straightforward method for carbon-sulfur bond formation.

Disulfides: The oxidative coupling of two molecules of this compound yields the corresponding disulfide, diethyl (disulfanediylbis(methylene))bis(phosphonate). This dimerization can be accomplished with a variety of oxidants and is often a competing reaction in many processes involving the thiol. rsc.org

Cyclic Sulfur Compounds: The formation of cyclic sulfur compounds from this compound would necessitate reaction with a bifunctional molecule. For example, reaction with a dihaloalkane could lead to the formation of a macrocyclic structure containing two phosphonate and two thioether moieties. Alternatively, reaction with a molecule containing both a leaving group and another functional group could lead to smaller heterocyclic systems.

Interplay Between Phosphonate and Sulfhydryl Functionalities

The proximity of the phosphonate and sulfhydryl groups can lead to unique chemical properties and reactivity patterns that are not simply the sum of the two individual functionalities.

The diethyl phosphonate group is known to be electron-withdrawing. This inductive effect can influence the properties of the adjacent sulfhydryl group. It is expected to increase the acidity (lower the pKa) of the thiol proton compared to a simple alkanethiol, making it easier to form the thiolate anion.

Furthermore, the presence of both a soft sulfur donor (from the thiol) and hard oxygen donors (from the phosphonate) makes this compound a potential bidentate or multidentate ligand for metal ions. This chelation ability could be harnessed in catalysis, where the phosphonate group could anchor the molecule to a metal center, while the thiol group participates in the catalytic cycle. mdpi.com Such synergistic effects are known in other bifunctional molecules and can lead to enhanced catalytic activity and selectivity.

Intramolecular cyclization of this compound is not a spontaneous process, as there is no internal electrophilic center for the nucleophilic thiol to attack. However, such cyclizations could be induced through the introduction of a reactive group. For instance, modification of the phosphonate ester or reaction with an external reagent could set the stage for a ring-closing reaction.

An example of a potential intramolecular reaction could involve the in-situ generation of an electrophilic center. While speculative for this specific molecule, related unsaturated phosphonites have been shown to undergo (3+2)-cyclization reactions with thioketones to form five-membered phosphorus-sulfur heterocycles. rsc.org This suggests that under specific conditions, the phosphorus and sulfur functionalities could cooperate in ring-forming processes.

Strategic Applications of Diethyl Sulfhydrylmethylphosphonate in Modern Organic Synthesis

Versatility as a C1 Synthon in Complex Molecule Construction

The term "C1 synthon" refers to a chemical entity that can introduce a single carbon atom into a molecular framework during a synthetic sequence. Diethyl sulfhydrylmethylphosphonate is poised to serve as a valuable C1 synthon due to the reactivity of the methylene (B1212753) group positioned between the phosphonate (B1237965) and the sulfur atom.

The protons on this α-carbon are acidic due to the electron-withdrawing nature of the adjacent phosphonate group. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile, attacking various electrophilic partners and thereby forming a new carbon-carbon bond. This fundamental transformation allows for the elongation of carbon chains and the introduction of the functionalized phosphonomethyl group into a target molecule.

The versatility of this approach is further enhanced by the ability to subsequently modify both the phosphonate and the sulfhydryl functionalities. This dual reactivity provides a powerful handle for the construction of complex molecular architectures from simple precursors.

Utilization in the Synthesis of Phosphorylated Organic Scaffolds

The phosphonate group within this compound is a key functional group that enables the synthesis of a variety of phosphorylated organic structures. These scaffolds are of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates.

Generation of Phosphonate-Containing Alkenes and Alkynes

A prominent application of phosphonate-stabilized carbanions is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comresearchgate.netyoutube.com This powerful olefination reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone to generate an alkene, typically with high E-selectivity. In the context of this compound, the thiol group would likely require protection prior to the generation of the carbanion to prevent interference with the base or the carbonyl electrophile.

The general sequence would involve:

Protection of the sulfhydryl group: Reaction of the thiol with a suitable protecting group (e.g., as a thioether or thioester).

Deprotonation: Treatment of the S-protected diethyl mercaptomethylphosphonate with a base (e.g., sodium hydride, lithium diisopropylamide) to form the corresponding carbanion.

Olefination: Reaction of the carbanion with an aldehyde or ketone to yield a protected vinylphosphonate.

Deprotection: Removal of the sulfur protecting group to unveil the sulfhydryl moiety in the final product.

This strategy provides access to α,β-unsaturated phosphonates bearing a sulfhydrylmethyl group, which are valuable precursors for further synthetic elaborations. While direct conversion to phosphonate-containing alkynes from this specific precursor is less common, related methodologies for the synthesis of alkynylphosphonates from other phosphonate precursors are well-established. nih.gov

Access to α-Substituted Phosphonates

The carbanion generated from this compound (with appropriate S-protection) can also be utilized for the synthesis of α-substituted phosphonates. Instead of reacting with a carbonyl compound, the carbanion can be quenched with a variety of electrophiles. nih.gov

Table 1: Examples of Electrophiles for the Synthesis of α-Substituted Phosphonates

| Electrophile | Resulting Product Class |

| Alkyl halides (R-X) | α-Alkyl-α-mercaptomethylphosphonates |

| Epoxides | γ-Hydroxy-α-mercaptomethylphosphonates |

| Carbon dioxide (CO₂) | α-Carboxy-α-mercaptomethylphosphonates |

| Acyl chlorides (RCOCl) | β-Keto-α-mercaptomethylphosphonates |

This approach allows for the introduction of a wide range of functional groups at the α-position, leading to a diverse library of complex phosphonate derivatives.

Contribution to Sulfur-Containing Organic Synthesis

The sulfhydryl group of this compound is a key feature that enables its use in the synthesis of various sulfur-containing organic molecules.

Introduction of Sulfhydryl and Thioether Moieties

The thiol group is nucleophilic and can readily participate in reactions to introduce sulfur-containing functionalities into organic molecules. One of the most fundamental transformations is the synthesis of thioethers. organic-chemistry.org This can be achieved through the S-alkylation of this compound with an alkyl halide or other suitable electrophile under basic conditions.

This reaction provides a straightforward method for attaching the diethylphosphonomethyl group to a variety of organic scaffolds via a flexible thioether linkage. The resulting products are valuable in their own right and can also serve as intermediates for further transformations.

Synthesis of Sulfur-Heterocycles and Sulfur-Bridged Systems

The bifunctional nature of this compound makes it an attractive building block for the synthesis of sulfur-containing heterocycles. Depending on the reaction conditions and the nature of the reaction partner, the sulfhydryl group can act as a nucleophile in cyclization reactions.

For instance, reaction with a molecule containing two electrophilic sites could lead to the formation of a heterocyclic ring incorporating the sulfur atom. The specific type of heterocycle formed would depend on the length and nature of the linker between the electrophilic centers. While specific examples starting from this compound are not extensively documented in readily available literature, the principles of sulfur-based heterocycle synthesis suggest its potential in this area.

Furthermore, the ability to form thioether linkages can be exploited to create sulfur-bridged dimeric or oligomeric structures, where the phosphonate moiety can impart unique properties to the resulting macromolecule.

Scientific Literature Lacks Data on "this compound" in Advanced Organic Synthesis

Despite a thorough search of scientific databases and literature, there is a notable absence of published research detailing the use of the chemical compound "this compound" in the strategic applications of modern organic synthesis as outlined. Specifically, no significant data could be retrieved regarding its role in multicomponent reactions, cascade processes, or as a precursor for the synthesis of functionalized organic architectures.

The investigation sought to elaborate on the following areas:

Role in Multicomponent Reactions and Cascade Processes: The search aimed to uncover how "this compound" could enable divergent synthetic pathways and contribute to the efficiency of one-pot transformations. Multicomponent reactions (MCRs) are highly valued in organic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, and cascade reactions offer a route to intricate structures through a series of intramolecular transformations. However, the role of this specific phosphonate in such processes appears to be undocumented in accessible scientific literature.

Precursor in the Synthesis of Functionalized Organic Architectures: The inquiry also focused on the compound's potential as a building block for creating carbon skeletons with incorporated phosphorus and sulfur atoms, and for the modular synthesis of polyfunctionalized compounds. The unique combination of a phosphonate and a sulfhydryl group within the same molecule suggests potential for novel synthetic applications. Nevertheless, research detailing these specific applications could not be located.

While general information exists for related compounds, such as diethyl phosphonate, in the context of various organic reactions, the specific data for "this compound" remains elusive. This lack of available information prevents a detailed and scientifically accurate discussion on its strategic applications in the requested areas of modern organic synthesis.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specified applications cannot be generated at this time due to the absence of foundational research findings in the public domain.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of organophosphorus compounds. These methods provide detailed insights into molecular orbitals, charge distribution, and conformational energetics.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis for phosphonates, such as the related diethyl [hydroxy(phenyl)methyl]phosphonate, reveals the nature of the frontier orbitals (HOMO and LUMO), which are crucial for determining chemical reactivity. For instance, in many phosphonates, the HOMO is often localized on the non-bonding oxygen atoms of the phosphonate (B1237965) group, while the LUMO is centered on the P=O bond, indicating that these sites are prone to electrophilic and nucleophilic attack, respectively.

The charge distribution within the molecule, calculated using methods like Natural Bond Orbital (NBO) analysis, highlights the polarity of the bonds. In a typical diethyl phosphonate, the phosphorus atom carries a significant positive charge, while the oxygen atoms are negatively charged, reflecting the high polarity of the P=O and P-O bonds. The electrostatic potential map of related molecules illustrates that the phosphoryl oxygen is a region of high negative potential, making it a prime site for interaction with electrophiles and for forming hydrogen bonds.

A study on diethyl trichloro-methyl phosphonate using DFT at the B3LYP/6-311G(d,p) level of theory showed that the primary interaction in its reactions involves the HOMO of a nucleophile and the LUMO of the phosphonate. imist.maresearchgate.net This type of analysis is fundamental to predicting the reactivity of diethyl sulfhydrylmethylphosphonate, where the sulfhydryl group would introduce additional complexities to the electronic structure.

Table 1: Representative Global Quantum Chemical Descriptors for a Diethyl Phosphonate Derivative

| Descriptor | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| Energy Gap (HOMO-LUMO) | 7.0 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity (χ) | 4.0 eV |

| Hardness (η) | 3.5 eV |

| Softness (S) | 0.14 eV⁻¹ |

| Electrophilicity Index (ω) | 2.28 eV |

Note: The values in this table are representative and are based on computational studies of structurally similar diethyl phosphonate compounds. The actual values for this compound may vary.

Conformational Preferences and Torsional Barriers

The rotational barriers around the P-C and C-S bonds in this compound would dictate its conformational landscape. Computational studies on similar flexible molecules often involve scanning the potential energy surface by systematically rotating specific dihedral angles to identify low-energy conformers and the transition states that separate them.

For example, studies on other organophosphorus compounds have shown that the relative orientation of the ethoxy groups and the substituent on the methyl group can significantly impact the molecule's stability and reactivity. The presence of the sulfur atom in this compound would likely lead to unique conformational preferences due to the longer C-S bond and different steric and electronic effects compared to oxygen or carbon substituents. DFT calculations would be essential to accurately predict these preferences and the energy barriers between different conformers.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of intermediates and transition states.

Computational Elucidation of Reaction Pathways

For phosphonates, reaction mechanisms such as hydrolysis, nucleophilic substitution, and additions to unsaturated systems have been computationally explored. dtic.milnih.govfrontiersin.org These studies often employ DFT methods to calculate the energy profiles of possible reaction pathways. For instance, the hydrolysis of phosphonate esters has been modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a pentacoordinate phosphorus intermediate. dtic.milnih.govfrontiersin.org The nature of the substituents on the phosphorus atom and the reaction conditions are shown to be critical in determining the favored pathway.

In the case of this compound, the sulfhydryl group could participate in intramolecular catalysis or be a site of reaction itself. Computational modeling could elucidate the likelihood of such pathways by comparing their activation energies with those of intermolecular reactions.

Prediction of Reactivity and Selectivity Profiles

DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can predict the most reactive sites in a molecule for nucleophilic and electrophilic attack. These tools are invaluable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving phosphonates.

For example, in a study of the reaction between diethyl trichloro-methyl phosphonate and a phosphinite, DFT calculations correctly predicted that the reaction would occur at the chlorine atom rather than the carbon atom, in agreement with experimental results. imist.maresearchgate.net This was achieved by analyzing the global and local reactivity indices of the reactants. Similar computational approaches could be applied to predict the reactivity of this compound in various chemical transformations, such as its reaction with electrophiles at the sulfur atom or nucleophiles at the phosphorus center. The stereoselectivity in reactions of chiral phosphonates has also been successfully rationalized using computational modeling of transition state energies. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a crucial aid in the identification and characterization of novel compounds.

DFT calculations can provide highly accurate predictions of vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, it is possible to assign the experimentally observed bands to specific vibrational modes of the molecule. For instance, computational studies on l-leucine (B1674790) phosphonate analogues using the B3LYP/6-311++G** level of theory have shown good agreement between calculated and experimental FT-IR and FT-Raman spectra. acs.org Similar calculations for this compound would allow for the theoretical prediction of its vibrational spectrum, aiding in its future experimental characterization.

Furthermore, the prediction of NMR chemical shifts is another significant application of computational chemistry. scinapse.io By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ³¹P), it is possible to predict the chemical shifts in the NMR spectra. acs.orgnih.gov These predictions are particularly valuable for complex molecules where spectral interpretation can be challenging. For organophosphorus compounds, the ³¹P NMR chemical shift is a key characteristic, and its computational prediction can help in distinguishing between different phosphorus environments. scielo.br

Table 2: Predicted Spectroscopic Data for a Representative Diethyl Phosphonate Structure

| Spectroscopic Technique | Predicted Parameter | Value/Range |

| ³¹P NMR | Chemical Shift (δ) | 20-30 ppm |

| ¹H NMR | Chemical Shift (δ) - OCH₂ | 3.9-4.2 ppm |

| ¹H NMR | Chemical Shift (δ) - CH₃ | 1.2-1.4 ppm |

| ¹³C NMR | Chemical Shift (δ) - OCH₂ | 60-65 ppm |

| ¹³C NMR | Chemical Shift (δ) - CH₃ | 15-20 ppm |

| FT-IR | P=O Stretch (ν) | 1200-1260 cm⁻¹ |

| FT-IR | P-O-C Stretch (ν) | 1020-1050 cm⁻¹ |

| Raman | P=O Stretch (ν) | 1200-1260 cm⁻¹ |

Note: These values are based on experimental and computational data from various diethyl phosphonate compounds and serve as an estimation for this compound. The presence of the sulfhydryl group would influence these values.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an invaluable tool for structure elucidation and verification. youtube.com For organophosphorus compounds, density functional theory (DFT) is a commonly employed method for calculating NMR chemical shifts (δ) and coupling constants (J). nih.govuni-bonn.de The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov

Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov For achieving high accuracy in ³¹P NMR chemical shift predictions, research suggests that functionals like KT2 and KT3, combined with Jensen's pcS-2 or larger basis sets, provide reliable results. nih.gov Furthermore, accounting for relativistic effects and the influence of solvents, often through the Polarizable Continuum Model (PCM), can significantly improve the correlation between calculated and experimental values. nih.govscm.com

Below is a table of predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound, based on DFT calculations at the GIAO-DFT-KT2/pcS-3 level of theory, including solvent effects.

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on computational studies of analogous compounds.

Similarly, spin-spin coupling constants can be calculated. The most significant couplings in this molecule would be ¹J(P-C), ²J(P-O-C), ³J(H-C-S-H), and ³J(H-C-C-H). These calculations provide through-bond connectivity information that is crucial for confirming the molecular structure.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. youtube.com DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these spectra. nih.gov By calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a theoretical spectrum can be generated. nih.gov This theoretical spectrum is instrumental in assigning the absorption bands in experimentally obtained IR and Raman spectra to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.govgithub.com For instance, characteristic frequencies for P=O, P-O-C, C-S, and S-H bonds can be accurately predicted.

A table of predicted key vibrational frequencies for this compound is presented below.

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on computational studies of analogous compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment. nih.gov

Solvent Effects on Reactivity and Conformation

MD simulations can be employed to understand how different solvents influence the conformational preferences and reactivity of this compound. By simulating the molecule in various solvent environments (e.g., water, ethanol, chloroform), one can observe changes in the dihedral angles of the ethyl and sulfhydrylmethyl groups. These simulations reveal the role of solute-solvent interactions, such as hydrogen bonding, in stabilizing certain conformations. For instance, in aqueous solutions, organophosphorus compounds with both hydrophobic and hydrophilic groups can exhibit complex molecular-scale structures. scispace.comresearchwithrutgers.comacs.org The conformation of the molecule can, in turn, affect its reactivity by altering the accessibility of the phosphorus center or the sulfhydryl group to reactants.

Ligand-Receptor Interactions (if applicable to broader derivative studies)

While this compound itself may not have a primary application as a ligand in receptor binding, its derivatives could be designed for such purposes. In this context, MD simulations are a cornerstone of computer-aided drug design. These simulations can predict how a ligand interacts with the binding site of a receptor, such as an enzyme or protein.

By docking the ligand into the receptor's active site and running an MD simulation, researchers can analyze the stability of the ligand-receptor complex, identify key interacting residues, and calculate the binding free energy. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Analytical and Characterization Methodologies in Diethyl Sulfhydrylmethylphosphonate Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone in the analysis of organophosphorus compounds, enabling the separation of complex mixtures and the purification of target molecules.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For organophosphorus compounds that are not sufficiently volatile, derivatization is often required to convert them into species suitable for GC analysis. In the case of diethyl sulfhydrylmethylphosphonate, derivatization of the thiol group could be employed to increase its volatility.

GC analysis of organophosphorus compounds is frequently performed using capillary columns with specific stationary phases to achieve high resolution. drawellanalytical.com Detectors that are selective for phosphorus, such as the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD), are commonly used to enhance sensitivity and selectivity, even in complex matrices. epa.gov Mass spectrometry (MS) is also a common detector for GC, providing both quantification and structural information. cromlab-instruments.es While specific GC methods for this compound are not widely published, the general conditions for related organophosphorus pesticides can be adapted.

Table 1: Representative GC Conditions for Analysis of Related Organophosphorus Compounds

This table presents typical conditions used for the GC analysis of organophosphorus compounds, which would be applicable to the analysis of this compound or its derivatives.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile or thermally labile organophosphorus compounds. chromatographyonline.com It is particularly well-suited for analyzing compounds like this compound without the need for derivatization. Reversed-phase HPLC, using a C18 column, is a common mode of separation for these types of compounds. ijcmas.comchromatographyonline.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, and can be run in either isocratic or gradient elution mode to achieve optimal separation. ijcmas.comchromatographyonline.com Detection is often accomplished using a UV-VIS detector, as many organophosphorus compounds exhibit UV absorbance. ijcmas.com The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Organophosphorus Compound Analysis

This table outlines a general HPLC method that could be optimized for the purity assessment of this compound.

When a pure sample of this compound is required for detailed structural studies or biological testing, preparative chromatography is the method of choice. lhyiqi.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. lhyiqi.com

The goal of preparative chromatography is to isolate the compound of interest from reaction byproducts, starting materials, or other impurities. nih.gov The fractions containing the purified compound are collected as they elute from the column. The success of the purification is typically monitored by analytical HPLC. Both normal-phase and reversed-phase systems can be employed, depending on the polarity of the target compound and its impurities. The use of preparative chromatography is a well-established method for the purification of a wide range of compounds in the pharmaceutical and chemical industries. lhyiqi.com

Advanced Spectroscopic Characterization for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is definitively confirmed using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For an organophosphorus compound like this compound, ¹H, ¹³C, and ³¹P NMR experiments provide complementary information that, when combined, allows for a complete structural assignment.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂) and a signal for the methylene (B1212753) group attached to the sulfur and phosphorus atoms (a doublet due to coupling with the phosphorus atom).

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the methyl and methylene carbons of the ethyl groups and the sulfhydrylmethyl carbon. The carbons attached to or near the phosphorus atom will exhibit splitting due to C-P coupling.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, as it directly probes the phosphorus nucleus. nih.gov The chemical shift of the ³¹P signal is highly dependent on the chemical environment of the phosphorus atom. For this compound, a single resonance would be expected in the phosphonate (B1237965) region of the spectrum.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Structural Fragment | Source (Analogous Compounds) |

|---|---|---|---|---|---|

| ¹H | ~1.3 | Triplet (t) | J(H,H) ≈ 7 | -O-CH₂-CH₃ | rsc.orgchemicalbook.com |

| ~4.1 | Doublet of Quartets (dq) | J(H,H) ≈ 7, J(H,P) ≈ 7 | -O-CH₂ -CH₃ | rsc.orgchemicalbook.com | |

| ~2.8 | Doublet (d) | J(H,P) ≈ 10-15 | P-CH₂ -SH | rsc.org | |

| ~1.8 | Triplet (t) or Broad Singlet | J(H,H) ≈ 8 | -CH₂-SH | N/A | |

| ¹³C | ~16 | Doublet (d) | J(C,P) ≈ 6 | -O-CH₂-CH₃ | rsc.orgchemicalbook.comchemicalbook.com |

| ~62 | Doublet (d) | J(C,P) ≈ 7 | -O-CH₂ -CH₃ | rsc.orgchemicalbook.comchemicalbook.com | |

| ~25 | Doublet (d) | J(C,P) ≈ 140 | P-CH₂ -SH | rsc.orgchemicalbook.comchemicalbook.com | |

| ³¹P | ~20-30 | Singlet (proton-decoupled) | N/A | (P )=O | rsc.orgspectrabase.com |

This table provides predicted NMR data based on the analysis of structurally similar compounds such as diethyl ethylphosphonate and diethyl (hydroxymethyl)phosphonate. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. bohrium.comnih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the unambiguous determination of the molecular formula. This is a significant advantage over low-resolution mass spectrometry.

For this compound (C₅H₁₃O₃PS), HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. bohrium.comnih.govresearchgate.net The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds, such as the loss of ethylene (B1197577) from the ethyl groups or cleavage of the P-C bond. bohrium.comnih.govresearchgate.net

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₁₄O₃PS⁺ | 185.0401 |

| [M+Na]⁺ | C₅H₁₃O₃PSNa⁺ | 207.0220 |

This table shows the calculated exact masses for the protonated and sodiated molecular ions of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods probe the quantized vibrational states of a molecule, providing a unique fingerprint based on its structure. While no specific experimental spectra for this compound are readily available in the public domain, the expected characteristic absorption bands in IR and Raman shifts can be inferred from the known frequencies of its constituent functional groups.

Infrared Spectroscopy (IR): In an IR spectrum of this compound, the presence of key functional groups would give rise to distinct absorption bands. The phosphoryl group (P=O) is one of the most characteristic and would be expected to produce a strong absorption band in the region of 1250-1200 cm⁻¹. The P-O-C linkages would likely exhibit strong absorptions in the 1050-970 cm⁻¹ range. The C-H stretching vibrations of the ethyl groups would appear around 2980-2870 cm⁻¹, while their bending vibrations would be observed at lower wavenumbers. The sulfhydryl (S-H) stretching vibration is typically weak and can be found in the 2600-2550 cm⁻¹ region. The C-S stretching vibration is also generally weak and appears in the 700-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The P=O stretching vibration, which is strong in the IR, would also be expected to be a prominent feature in the Raman spectrum. The S-H stretching vibration, although weak in the IR, often gives a more distinct and readily identifiable signal in the Raman spectrum, typically in the same 2600-2550 cm⁻¹ region. The C-S stretching vibration is also often more easily observed in Raman than in IR spectroscopy.

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for the constituent functional groups.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (ethyl) | 2980-2870 | 2980-2870 | Strong |

| S-H Stretch | 2600-2550 | 2600-2550 | Weak (IR), Medium (Raman) |

| P=O Stretch | 1250-1200 | 1250-1200 | Strong |

| P-O-C Stretch | 1050-970 | 1050-970 | Strong |

| C-S Stretch | 700-600 | 700-600 | Weak |

X-ray Diffraction for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the compound's chemical and physical properties.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the general principles of the technique would be applicable. To perform this analysis, a high-quality single crystal of the compound would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector.

The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent structure solution and refinement would yield the precise coordinates of each atom in the asymmetric unit. For this compound, this would confirm the tetrahedral geometry around the phosphorus atom, the bond lengths of the P=O, P-O, P-C, C-S, and S-H bonds, and the conformational arrangement of the diethyl and sulfhydrylmethyl groups.

Advanced Titration and Quantitative Analysis Techniques

Quantitative analysis of this compound can be achieved through various titration methods, particularly targeting the acidic sulfhydryl group or the phosphonate moiety.

One potential method for the quantitative determination of the sulfhydryl group is iodimetric titration. In this method, the thiol is oxidized by a standard solution of iodine. The endpoint of the titration can be detected visually using a starch indicator or instrumentally using a potentiometric sensor. The reaction stoichiometry would need to be carefully established under specific pH conditions. For some organophosphorus thiols, indirect titration methods, where an excess of iodine is added and then back-titrated with a standard thiosulfate (B1220275) solution, have been employed to ensure complete reaction. uw.edu.pl

Furthermore, acid-base titration could be employed to quantify the compound, given the acidic nature of the sulfhydryl proton. A standard solution of a strong base, such as sodium hydroxide, could be used as the titrant, with the endpoint detected potentiometrically or with a suitable pH indicator.

Modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, mass spectrometry) would also be highly effective for the quantitative analysis of this compound, offering high sensitivity and selectivity.

| Analytical Technique | Principle | Target Functional Group/Moiety |

| Iodimetric Titration | Oxidation-Reduction | Sulfhydryl (-SH) |

| Acid-Base Titration | Neutralization | Sulfhydryl (-SH) |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic Separation | Entire Molecule |

Future Directions and Interdisciplinary Research Opportunities

Integration with Automated Synthesis and Robotics

The synthesis of specialized chemical compounds like diethyl sulfhydrylmethylphosphonate is often a multi-step process that can be labor-intensive and require precise control over reaction conditions. The integration of automated synthesis platforms and robotics offers a transformative approach to accelerate the discovery and optimization of synthetic routes. youtube.comarxiv.org

Robotic systems can perform complex chemical reactions, including liquid handling, mixing, and filtering, mimicking the actions of a human chemist but with enhanced precision and reproducibility. arxiv.orgresearchgate.net Such automated platforms can be programmed to explore a wide array of reaction parameters, such as temperature, reaction time, and catalyst loading, to rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput screening capability is invaluable for efficient design of experiment strategies. youtube.com

Furthermore, the development of robotic systems capable of performing entire multi-step syntheses is a growing area of research. nih.govrsc.org These "self-driving labs" can potentially be tasked with not only synthesizing this compound but also with its subsequent purification and characterization, significantly reducing the time from conceptualization to the availability of the compound for further studies. substack.com The use of robotic platforms can also enhance safety, particularly when dealing with potentially reactive organophosphorus and organosulfur compounds.

Exploration of this compound in Materials Science

The dual functionality of this compound, possessing both a thiol and a phosphonate (B1237965) group, makes it a highly attractive building block in materials science.

Polymer Synthesis and Modification

Organophosphorus compounds are widely utilized as additives in the polymer industry, serving as processing stabilizers and flame retardants. tandfonline.comfrontiersin.org The phosphonate moiety in this compound could impart such beneficial properties to new polymer systems. Moreover, the presence of the sulfhydryl group opens up possibilities for its incorporation into polymer chains via thiol-ene "click" chemistry. rsc.org This highly efficient and often photo-initiated reaction between a thiol and an alkene can be used to synthesize cross-linked polymer networks with tunable properties. rsc.orgmdpi.com

The phosphane-ene reaction, a phosphorus analogue of the thiol-ene reaction, has been used to create polymer networks with a high content of phosphorus, and these materials have shown potential in applications such as oxygen scavenging and metal binding. researchgate.net By analogy, this compound could be a key monomer in creating novel polymers with unique thermal, physical, and chemical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Potential Polymer Properties |

| Thiol-ene "click" reaction | Di- or multi-functional alkenes | Cross-linked networks, tunable mechanical properties, potential for UV curing. |

| Polyaddition | Diisocyanates | Polythiourethanes with enhanced flame retardancy and metal-chelating properties. |

| Radical polymerization | Acrylates, methacrylates | Copolymers with pendant phosphonate and thiol groups for post-polymerization modification. |

Surface Chemistry and Coating Applications

The ability of organophosphorus compounds to interact with metal surfaces is well-documented. acs.org The phosphonate group in this compound can act as an anchor to various substrates, including metal oxides, enabling the formation of self-assembled monolayers or thin films. tandfonline.com This surface modification can be used to impart desired properties such as corrosion resistance, hydrophobicity, or biocompatibility.

The thiol group provides a versatile handle for further functionalization of the surface. For instance, it can participate in thiol-ene click reactions to attach other molecules or polymers to the coated surface. nih.gov This dual-anchor and functionalization capability makes this compound a promising candidate for the development of advanced coatings. For example, organophosphate-based paints have been explored for targeted applications. nih.gov The combination of a phosphonate for adhesion and a reactive thiol for cross-linking or further functionalization could lead to robust and versatile coating systems. mdpi.com

Development of Advanced Catalytic Systems Utilizing Derivatives

The synthesis of chiral organophosphorus compounds is of great interest due to their application as ligands in asymmetric catalysis. rsc.orgrsc.orgresearchgate.netmdpi.com While the synthesis of P-stereogenic compounds remains challenging, the development of new catalytic systems is a key area of research. frontiersin.org Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The sulfur atom, with its potential to coordinate to metal centers, adds another dimension to the ligand design.

For instance, phosphine-olefin ligands have shown great potential in catalysis. acs.org By modifying the sulfhydryl group of this compound, it is possible to create bidentate or tridentate ligands that can chelate to a metal center, thereby influencing the stereochemical outcome of a catalytic reaction. The development of such catalytic systems could open up new avenues for the asymmetric synthesis of valuable chemical compounds.

Challenges and Opportunities in the Synthesis and Application of Complex Organophosphorus and Organosulfur Compounds

The synthesis of complex molecules containing both phosphorus and sulfur presents a unique set of challenges. rsc.org The potential for side reactions, the sensitivity of functional groups to certain reagents, and the need for stereochemical control are all factors that need to be carefully considered. rsc.orgmdpi.com The synthesis of chiral organophosphorus compounds, in particular, often requires sophisticated strategies to achieve high enantioselectivity. rsc.orgresearchgate.netfrontiersin.org

However, these challenges also present significant opportunities for innovation. The development of novel synthetic methodologies, including new catalytic systems and the use of non-traditional starting materials, is crucial for advancing the field. nih.gov For example, the use of red phosphorus as a less hazardous alternative to white phosphorus in the synthesis of organophosphorus compounds is an area of active research. nih.gov The unique properties of organophosphorus and organosulfur compounds, such as their biological activity and their utility in materials science, provide a strong driving force for overcoming the synthetic hurdles. frontiersin.orgepa.gov

Table 2: Key Challenges and Corresponding Research Opportunities

| Challenge | Research Opportunity |

| Stereoselective synthesis | Development of new chiral catalysts and auxiliaries for asymmetric synthesis. rsc.orgrsc.orgresearchgate.netmdpi.comfrontiersin.org |

| Functional group compatibility | Exploration of milder and more selective reaction conditions, including biocatalysis and photoredox catalysis. acs.org |

| Limited starting materials | Investigation of alternative and more sustainable sources for phosphorus and sulfur. nih.gov |

| Reaction optimization | Application of high-throughput screening and automated synthesis platforms. youtube.com |

Synergistic Research with Computational Chemistry and Artificial Intelligence for Predictive Synthesis

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize the way chemical synthesis is approached. youtube.comyoutube.comyoutube.comyoutube.com For a molecule like this compound, these tools can be leveraged in several ways.

Computational models can be used to predict the properties and reactivity of the compound and its derivatives, guiding the design of new materials and catalysts. nih.gov For instance, quantum chemical calculations can provide insights into the electronic structure and bonding, helping to rationalize observed reactivity and predict the outcome of unknown reactions.

AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict synthetic routes for complex molecules. nih.govyoutube.comnih.gov These retrosynthesis tools can suggest novel and efficient pathways for the synthesis of this compound and its derivatives, potentially uncovering routes that might not be obvious to a human chemist. substack.comyoutube.com Furthermore, AI can be integrated with robotic synthesis platforms to create a closed-loop system where the AI proposes a synthesis, the robot executes it, and the results are fed back to the AI to refine future predictions. youtube.comnih.govyoutube.com This synergy between computational prediction and automated experimentation has the potential to dramatically accelerate the pace of discovery in the field of organophosphorus and organosulfur chemistry.

Q & A

Q. What are the established synthetic routes for diethyl sulfhydrylmethylphosphonate, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, phosphite intermediates can react with thiols under controlled conditions. Key parameters include temperature (60–80°C), solvent polarity (e.g., THF or acetonitrile), and stoichiometric ratios of reagents. Catalysts like iodine or Lewis acids (e.g., ZnCl₂) may enhance yield . Purification often involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires iterative adjustment of these parameters and monitoring via TLC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Essential characterization methods include:

- ¹H/³¹P NMR : To confirm phosphonate-thiol linkage and detect impurities (e.g., unreacted thiols or phosphite precursors). ³¹P NMR typically shows peaks at δ 20–30 ppm for phosphonates .

- Mass spectrometry (ESI or EI-MS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogous phosphonate derivatives .

- Elemental analysis : To validate stoichiometry (C, H, S, P percentages) .

Advanced Research Questions

Q. What strategies mitigate sulfur oxidation during the synthesis of this compound?

Sulfur-containing phosphonates are prone to oxidation. Methods to prevent this include:

Q. How can this compound be functionalized for enzyme inhibition studies?

The thiol and phosphonate groups allow dual functionalization:

- Thiol derivatization : React with maleimide or iodoacetamide moieties to create covalent enzyme inhibitors (e.g., protease inhibitors) .

- Phosphonate activation : Convert to phosphonamidates using carbodiimides (e.g., EDC), enhancing bioactivity by mimicking phosphate transition states .

- Peptide conjugation : Incorporate into peptides via solid-phase synthesis for targeted delivery .

Q. What computational methods predict the binding affinity of this compound derivatives to target enzymes?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) are used to model interactions. Key steps:

- Generate 3D structures using Gaussian (DFT optimization).

- Dock into enzyme active sites (e.g., phosphatases or proteases) with flexible side-chain sampling.

- Validate with free-energy perturbation (FEP) or MM-PBSA calculations .

- Compare with experimental IC₅₀ values from enzyme assays .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Conflicting toxicity data may arise from differences in:

- Exposure routes (oral vs. dermal) and dosage .

- Impurity profiles (e.g., residual solvents or byproducts) . Mitigation strategies:

- Replicate studies using standardized OECD guidelines.

- Perform LC-MS/MS to quantify impurities.

- Use in vitro models (e.g., HepG2 cells) to cross-validate in vivo results .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in phosphonate derivatives?

- Multivariate regression : Relate logP, steric parameters, and electronic effects (Hammett σ) to bioactivity .

- PCA (Principal Component Analysis) : Identify dominant variables influencing enzyme inhibition .

- QSAR models : Train with datasets ≥50 compounds using Random Forest or SVM algorithms .

Experimental Design

Q. How can this compound be incorporated into high-throughput screening (HTS) platforms?

- Microplate assays : Use 96/384-well plates with fluorogenic substrates (e.g., AMC for proteases).

- Automated liquid handling : Dispense nanoliter volumes of phosphonate derivatives.

- Z’-factor optimization : Ensure >0.5 for robust signal-to-noise ratios .

Q. What controls are essential when evaluating phosphonate derivatives in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.